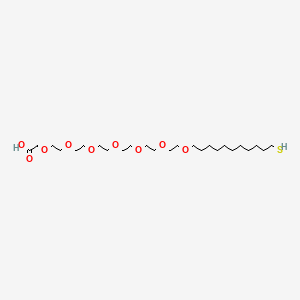

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside” is a chemical compound . It has been mentioned in the context of binding modes to an artificial receptor in crystalline complexes . This compound has also been described as a biomedicine with intriguing complexity, promising therapeutic benefits in the realm of targeted disease treatment .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis Methods : Methyl 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides have been synthesized, providing insights into the methods of producing derivatives of methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside (Kováč, Yeh, & Glaudemans, 1987).

- NMR Spectroscopy Analysis : The use of NMR spectroscopy in understanding the structure of beta-linked glucobioses like this compound has been explored, revealing details about solution conformations (Olsson, Serianni, & Stenutz, 2008).

Chemical Properties and Reactions

- Conformational Analysis : Studies on the conformational effects on glycoside reactivity have been conducted, which is relevant for understanding the behavior of molecules like this compound in various conditions (McDonnell et al., 2004).

- Chemical Shifts and Coupling Constants in NMR : Complete assignment of (1)H and (13)C NMR spectra of d-glucopyranosyl-d-glucopyranosides, including similar compounds, has been performed, aiding in the understanding of the molecular structure (Roslund et al., 2008).

Crystallography and Molecular Modeling

- Crystal Structure Studies : X-ray crystallography has been used to study the crystal structure of methyl 3-O-alpha-d-glucopyranosyl-alpha-d-glucopyranoside, which is structurally similar, providing insights into intermolecular hydrogen bonds and molecular orientation (Neuman et al., 1980).

Enzymatic Reactions and Biological Applications

- Enzymatic Action Studies : Research on the enzymatic actions of glucoamylase and glucodextranase with alpha- and beta-D-glucosyl fluoride, related to glucopyranosyl compounds, provides insights into the biological processing of these sugars (Kitahata et al., 1981).

Potential Applications in Drug Synthesis

- Drug Synthesis : The synthesis of nigerose and related oligosaccharides, which involve glucopyranosyl linkages similar to those in this compound, could have implications for drug development and molecular design (Takeo, Kitamura, & Murata, 1992).

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12+,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKXHOIRHHAHDA-FCSQJVOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858056 |

Source

|

| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7115-19-7 |

Source

|

| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the glycosidic linkage conformation in methyl alpha-laminarabioside?

A1: The research article reveals that the glycosidic linkage conformation in methyl alpha-laminarabioside is similar to its solid-state structure. Specifically, the study found that the phi(H) and psi(H) angles, which describe the orientation around the glycosidic bond, are in the ranges of 39° to 41° and -24° to -36°, respectively []. This conformation is significant because it allows for the formation of an intramolecular hydrogen bond involving the O5' atom, a feature also observed in its crystal structure []. This hydrogen bond likely contributes to the stability of this particular conformation in solution.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)